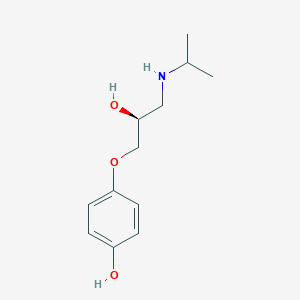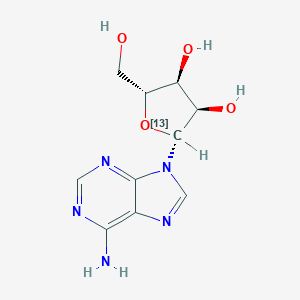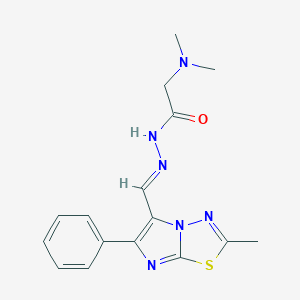
2-Mpitc-dmaah
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mpitc-dmaah is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects. In
Scientific Research Applications
The unique properties of 2-Mpitc-dmaah make it suitable for various scientific research applications. One of the primary research areas is in the development of new drugs and therapies. This compound has been found to have potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and infectious diseases.
Mechanism Of Action
The mechanism of action of 2-Mpitc-dmaah is not fully understood, but it is believed to involve the modulation of specific signaling pathways in cells. This compound has been found to inhibit the activity of certain enzymes and proteins, leading to various biochemical and physiological effects.
Biochemical And Physiological Effects
2-Mpitc-dmaah has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and improve cognitive function in animal models. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, making it potentially useful in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Mpitc-dmaah in lab experiments is its high purity, which ensures reliable and reproducible results. Additionally, this compound has been found to have low toxicity, making it safe for use in lab experiments. However, one of the limitations of using 2-Mpitc-dmaah is its high cost, which may limit its widespread use in scientific research.
Future Directions
There are several future directions for research on 2-Mpitc-dmaah. One area of research is in the development of new drugs and therapies based on the properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of 2-Mpitc-dmaah and its potential applications in various fields. Finally, more research is needed to explore the limitations of this compound and to develop more efficient synthesis methods to reduce the cost of production.
Conclusion
In conclusion, 2-Mpitc-dmaah is a chemical compound with unique properties that make it suitable for various scientific research applications. This compound is synthesized using a specific method and has been found to have potential applications in the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of 2-Mpitc-dmaah and its potential applications in various fields.
Synthesis Methods
2-Mpitc-dmaah is synthesized using a specific method that involves the reaction of 2-mercaptopyridine with 2,2-dimethylaminoethylamine hydrochloride. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been found to be efficient, and the purity of the compound is high, making it suitable for scientific research applications.
properties
CAS RN |
158530-54-2 |
|---|---|
Product Name |
2-Mpitc-dmaah |
Molecular Formula |
C16H18N6OS |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(dimethylamino)-N-[(E)-(2-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H18N6OS/c1-11-20-22-13(9-17-19-14(23)10-21(2)3)15(18-16(22)24-11)12-7-5-4-6-8-12/h4-9H,10H2,1-3H3,(H,19,23)/b17-9+ |
InChI Key |
QGKITBWLSTXXAO-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=NN2C(=C(N=C2S1)C3=CC=CC=C3)/C=N/NC(=O)CN(C)C |
SMILES |
CC1=NN2C(=C(N=C2S1)C3=CC=CC=C3)C=NNC(=O)CN(C)C |
Canonical SMILES |
CC1=NN2C(=C(N=C2S1)C3=CC=CC=C3)C=NNC(=O)CN(C)C |
synonyms |
2-methyl-6-phenylimidazo(2,1-b)-1,3,4-thiadiazole-5-carboxaldehyde dimethylaminoacetohydrazone 2-MPITC-DMAAH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



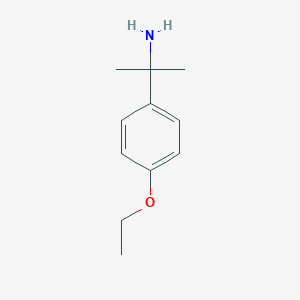
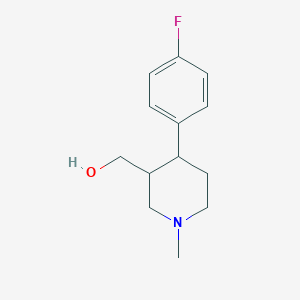
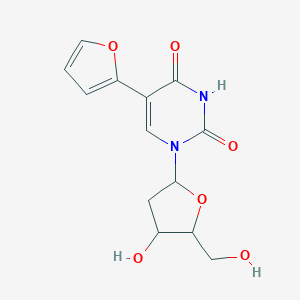
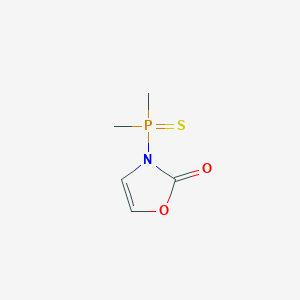
![3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol](/img/structure/B117747.png)
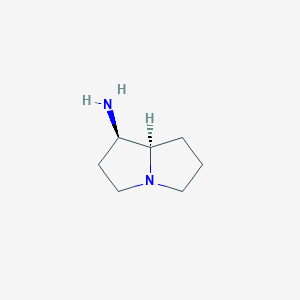
![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester](/img/structure/B117751.png)
![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester](/img/structure/B117754.png)
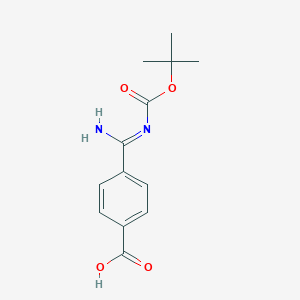
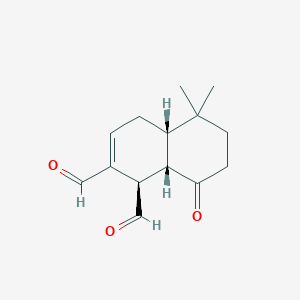
![1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B117764.png)
